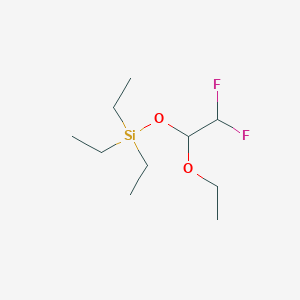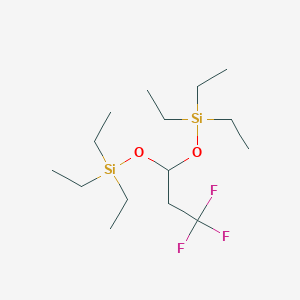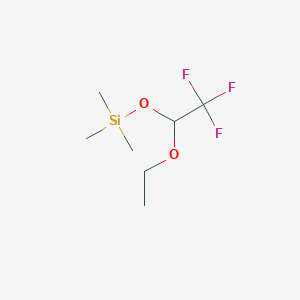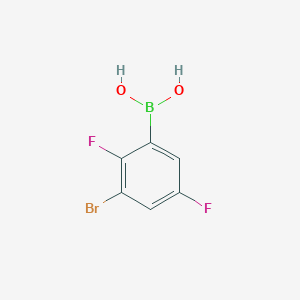![molecular formula C7H15BF3N B8065048 [(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)
[(Cyclohexylammonium)methyl]trifluoroborate internal salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyclohexylammonium)methyl]trifluoroborate internal salt is a chemical compound with the molecular formula C₇H₁₅BF₃N. It is known for its unique structure and properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between cyclohexylamine and methyl trifluoroborate. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the cyclohexylamine, followed by the addition of methyl trifluoroborate.
Industrial Production Methods: In an industrial setting, the synthesis of [(Cyclohexylammonium)methyl]trifluoroborate internal salt may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: [(Cyclohexylammonium)methyl]trifluoroborate internal salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
[(Cyclohexylammonium)methyl]trifluoroborate internal salt has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which [(Cyclohexylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[(Cyclohexylammonium)methyl]trifluoroborate internal salt can be compared with other similar compounds, such as:
Cyclohexylammonium chloride: Similar in structure but with different reactivity and applications.
Methyl trifluoroborate: A related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of cyclohexylammonium and methyl trifluoroborate groups, which confer unique chemical and physical properties.
Propiedades
IUPAC Name |
(cyclohexylazaniumyl)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUKGQEJAXOMF-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH2+]C1CCCCC1)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B8065056.png)
![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065064.png)
